Product packaging for 4-Bromo-N-isopropylthiophene-3-carboxamide(Cat. No.:CAS No. 1872524-78-1)

4-Bromo-N-isopropylthiophene-3-carboxamide

Cat. No.: B2773637
CAS No.: 1872524-78-1
M. Wt: 248.14
InChI Key: OVEXGRIRDSHZOG-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylthiophene-3-carboxamide (CAS 1872524-78-1) is a high-purity brominated thiophene carboxamide derivative intended for research use only. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for the development of novel therapeutic agents. The thiophene carboxamide scaffold is of significant interest in drug discovery, with recent research highlighting its potential in oncology. Studies on analogous compounds have demonstrated that the thiophene carboxamide core can be functionalized to create molecules with selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The bromine atom on the thiophene ring provides a reactive site for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to explore a wide array of derivatives . Specifications: • CAS Number: 1872524-78-1 • Molecular Formula: C8H10BrNOS • Molecular Weight: 248.14 g/mol • MDL Number: MFCD31726410 Handling and Storage: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Store in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNOS B2773637 4-Bromo-N-isopropylthiophene-3-carboxamide CAS No. 1872524-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-12-4-7(6)9/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEXGRIRDSHZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N Isopropylthiophene 3 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-Bromo-N-isopropylthiophene-3-carboxamide reveals two primary disconnection points, leading to logical and synthetically feasible precursors. The most apparent disconnection is at the amide bond (C-N bond), suggesting a convergent synthesis from two key building blocks: 4-bromothiophene-3-carboxylic acid and isopropylamine (B41738). This approach is attractive due to the commercial availability or straightforward synthesis of these precursors.

A second retrosynthetic strategy involves disconnecting the C-Br bond. This pathway suggests a linear synthesis beginning with N-isopropylthiophene-3-carboxamide, which would then undergo regioselective bromination at the 4-position of the thiophene (B33073) ring. This approach hinges on the ability to control the bromination to favor the desired isomer.

Therefore, the key precursors identified through this analysis are:

4-Bromothiophene-3-carboxylic acid

Isopropylamine

N-isopropylthiophene-3-carboxamide

Thiophene-3-carboxylic acid (as a precursor to the N-isopropyl amide)

Established Synthetic Routes and Procedural Optimizations

Based on the retrosynthetic analysis, two principal synthetic routes are established for the preparation of this compound.

Direct Bromination Strategies for Thiophene-3-carboxamide (B1338676) Derivatives

This linear synthetic approach commences with the preparation of the precursor, N-isopropylthiophene-3-carboxamide, followed by its direct bromination. The initial amide can be synthesized by coupling thiophene-3-carboxylic acid with isopropylamine using standard amide bond formation techniques.

The subsequent and crucial step is the regioselective bromination of N-isopropylthiophene-3-carboxamide. The electron-donating nature of the sulfur atom in the thiophene ring activates the C2 and C5 positions for electrophilic substitution. However, the carboxamide group at the C3 position is an electron-withdrawing group, which deactivates the adjacent C2 and C4 positions. The interplay of these electronic effects directs the bromination. For thiophene-3-carboxylic acid, bromination is known to favor the C5 position. iris-biotech.de However, in the case of the corresponding amide, the directing effects can be more nuanced.

A common and effective reagent for the bromination of thiophenes is N-Bromosuccinimide (NBS). researchgate.netnsf.govnih.gov The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or acetonitrile (B52724). nih.gov Optimization of the reaction conditions, including temperature and reaction time, is critical to maximize the yield of the desired 4-bromo isomer and minimize the formation of other brominated byproducts. The use of catalytic amounts of an acid, such as mandelic acid, under aqueous conditions at room temperature has been shown to enhance the reactivity of NBS in aromatic brominations. nsf.gov

Table 1: Reaction Parameters for Direct Bromination

ParameterConditionPurpose
Brominating AgentN-Bromosuccinimide (NBS)Provides a source of electrophilic bromine.
SolventChloroform, AcetonitrileProvides a medium for the reaction.
Temperature0°C to room temperatureControls the rate of reaction and selectivity.
Catalyst (optional)Mandelic AcidEnhances the reactivity of NBS. nsf.gov

Amide Bond Formation via Coupling of 4-Bromothiophene-3-carboxylic Acid and Isopropylamine

This convergent approach is often preferred due to its efficiency and the commercial availability of the key precursor, 4-bromothiophene-3-carboxylic acid. The core of this methodology is the formation of the amide bond between the carboxylic acid and isopropylamine.

A variety of coupling reagents can be employed to facilitate this transformation. nih.govhepatochem.com Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov More modern and highly efficient coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HATU. iris-biotech.de

Procedural optimization for this step involves the careful selection of the coupling reagent, base (such as triethylamine (B128534) or N,N-diisopropylethylamine), and solvent (typically dichloromethane (B109758), dimethylformamide, or acetonitrile). The reaction is generally carried out at room temperature. For sterically hindered amines or less reactive carboxylic acids, elevated temperatures or the use of more potent coupling agents may be necessary. chimia.ch

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivator/BaseTypical Solvent
EDCHOBt, DMAPDichloromethane (DCM)
DCCDMAPDichloromethane (DCM)
HATUDIPEADimethylformamide (DMF)
PyBOPDIPEADimethylformamide (DMF)

Multi-Component Reactions and Sequential Functionalization Pathways

Multi-component reactions (MCRs) offer an atom-economical and step-efficient approach to the synthesis of complex molecules in a single pot. The Gewald reaction is a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgarkat-usa.org While the standard Gewald reaction does not directly yield the target 4-bromo-3-carboxamide structure, variations of this reaction could potentially be adapted. For instance, employing a β-ketoester with a bromine substituent at the appropriate position could theoretically lead to a brominated thiophene core. However, achieving the desired substitution pattern and subsequent conversion of the 2-amino and ester functionalities to the N-isopropylcarboxamide would require further synthetic steps.

A more direct, albeit multi-step, approach involves the sequential functionalization of a simpler thiophene precursor. For example, a protocol for the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been reported, which utilizes three successive direct lithiations and a bromination reaction starting from thiophene. mdpi.comresearchgate.netresearchgate.net A similar strategy could be envisioned for the synthesis of this compound, involving sequential metalation and functionalization at the desired positions of the thiophene ring.

Exploration of Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These principles can be applied to the synthesis of this compound through the use of solvent-free conditions and catalytic methods.

Solvent-Free and Catalytic Methods for Efficient Synthesis

Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce reaction times and waste generation. researchgate.net The synthesis of thiophene carboxamides under solvent-free conditions has been reported. rsc.org For instance, the reaction of cyanoacetates with ketones and sulfur can be carried out under microwave irradiation without a solvent to produce 2-amino-thiophene-3-carboxylic derivatives. researchgate.net

In the context of amide bond formation, catalytic methods are a greener alternative to the use of stoichiometric coupling reagents, as they generate less waste. Boronic acid and titanium-based catalysts have been explored for the direct amidation of carboxylic acids and amines. reddit.com These reactions typically proceed at elevated temperatures and often require the removal of water to drive the reaction to completion.

Furthermore, the use of catalytic amounts of reagents can also be applied to the bromination step. As mentioned earlier, mandelic acid can be used catalytically to enhance the efficiency of NBS bromination. nsf.gov

Table 3: Green Chemistry Approaches in Synthesis

Synthetic StepGreen ApproachAdvantages
Amide Bond FormationCatalytic Amidation (e.g., Boronic Acid)Reduced waste, atom economy.
BrominationCatalytic NBS Bromination (e.g., Mandelic Acid)Reduced catalyst loading, milder conditions. nsf.gov
Overall ProcessSolvent-Free Microwave SynthesisReduced reaction times, less solvent waste. researchgate.net

Step 1: Amide Coupling

The initial step involves the formation of an amide bond between 4-Bromothiophene-3-carboxylic acid and isopropylamine. This transformation is a standard amidation reaction. A common and effective method for this coupling involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP). nih.govgrowingscience.com The reaction is typically carried out in an inert aprotic solvent, for instance, dichloromethane (DCM) or N,N-Dimethylformamide (DMF), at room temperature. nih.govgrowingscience.com

The carboxylic acid is activated by the coupling agent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the primary amine, isopropylamine. The resulting product of this step is the intermediate compound, N-isopropylthiophene-3-carboxamide.

Step 2: Electrophilic Bromination

The subsequent and final step is the regioselective bromination of the N-isopropylthiophene-3-carboxamide intermediate at the 4-position of the thiophene ring. Given that the starting material for the synthesis is already brominated at the desired position, an alternative approach would be to start with thiophene-3-carboxylic acid, form the N-isopropylthiophene-3-carboxamide, and then introduce the bromine atom.

For the bromination of a thiophene ring, a common and effective reagent is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. tcichemicals.com The carboxamide group at the 3-position is a deactivating group, which would typically direct electrophilic substitution to the 5-position. However, the steric hindrance of the N-isopropyl group might influence the regioselectivity. To achieve bromination specifically at the 4-position, direct bromination of N-isopropylthiophene-3-carboxamide might be challenging. Therefore, the most logical synthetic route remains the one starting from the pre-brominated precursor, 4-Bromothiophene-3-carboxylic acid. sigmaaldrich.comalfa-chemical.com

A schematic representation of the proposed synthesis is as follows:

Scheme 1: Proposed Synthesis of this compound

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ibchem.comsavemyexams.comdocbrown.info

For the proposed one-step synthesis from 4-Bromothiophene-3-carboxylic acid and isopropylamine, the atom economy can be calculated as follows:

Reaction: C₅H₃BrO₂S + C₃H₉N → C₈H₁₀BrNOS + H₂O

Molecular Weights:

4-Bromothiophene-3-carboxylic acid (C₅H₃BrO₂S): 207.05 g/mol sigmaaldrich.com

Isopropylamine (C₃H₉N): 59.11 g/mol

this compound (C₈H₁₀BrNOS): 248.14 g/mol

Water (H₂O): 18.02 g/mol

In an ideal amide coupling reaction where water is the only byproduct, the atom economy would be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (248.14 / (207.05 + 59.11)) x 100 ≈ 93.2%

Reaction Efficiency:

Beyond the theoretical atom economy, the practical efficiency of the synthesis is determined by the reaction yield. For amide coupling reactions of this nature, yields can typically range from moderate to high, depending on the specific conditions and purity of the reactants. A well-optimized process could potentially achieve yields upwards of 80-90%.

Metric Amide Coupling Step (Theoretical) Considerations
Atom Economy ~93.2% (ideal)This value decreases significantly when coupling agents are considered.
Reaction Yield Potentially >80%Dependent on optimization of reaction conditions.

Purification and Isolation Methodologies in Synthetic Protocols

The purification and isolation of the final product, this compound, as well as any intermediates, are critical for obtaining a compound of high purity.

Purification of the Final Product:

Following the amide coupling reaction, the crude product mixture would likely contain the desired amide, unreacted starting materials, the urea (B33335) byproduct from the coupling agent, and residual solvent. A typical work-up procedure would involve:

Extraction: The reaction mixture would be quenched, often with water or a mild aqueous acid or base, and then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org This separates the organic product from water-soluble byproducts.

Washing: The organic layer would be washed sequentially with dilute acid, dilute base (like sodium bicarbonate solution), and brine to remove any remaining acidic or basic impurities and salts. rsc.org

Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

For final purification, two primary techniques would be employed:

Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. jcu.edu.augoogle.com A silica (B1680970) gel stationary phase would be used, with an eluent system of varying polarity, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent would be optimized to achieve good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective method for achieving high purity. nih.gov The choice of solvent is critical and would be determined experimentally to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

The purity of the final compound would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformations of 4 Bromo N Isopropylthiophene 3 Carboxamide

Reactivity at the Bromo-Substituent (C-Br Bond)

The carbon-bromine bond on the thiophene (B33073) ring is the most prominent site for transformations aimed at elaborating the core structure. Its reactivity is influenced by the electronic properties of the thiophene ring and the attached carboxamide group.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the thiophene ring, replacing the bromine atom. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. mdpi.com

Suzuki Reaction : The Suzuki-Miyaura coupling is a widely used reaction that joins an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For 4-Bromo-N-isopropylthiophene-3-carboxamide, this reaction allows for the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. wikipedia.org Conditions have been identified that enable regioselective Suzuki couplings even on di-substituted thiophenes. nih.gov

Stille Reaction : The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This method is highly versatile due to the stability of organostannane reagents to air and moisture. wikipedia.orgorganic-chemistry.org A wide range of aryl, vinyl, and alkyl stannanes can be coupled with the bromothiophene substrate. libretexts.org A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Sonogashira Reaction : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base. The Sonogashira coupling is the premier method for synthesizing substituted alkynes, introducing a rigid, linear C≡C linker into the thiophene scaffold.

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a key method for the vinylation of aryl halides and offers excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgmdpi.com

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseTypical Solvent
SuzukiR-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃Not always requiredDMF, Toluene, THF
SonogashiraR-C≡C-HPd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724)

Nucleophilic Substitution Reactions (SNAr) on the Thiophene Ring

While less common than cross-coupling, the bromine atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com In this compound, the carboxamide group at C3 is electron-withdrawing, which activates the C4-Br bond toward nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination pathway. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide under suitable conditions, typically requiring heat. The efficiency of the reaction is highly dependent on the strength of the nucleophile and the stability of the intermediate. nih.gov

Reductive Debromination and Hydrogenation Pathways

The C-Br bond can be selectively removed through reductive debromination, replacing the bromine atom with a hydrogen atom. This transformation is useful for synthesizing the corresponding debrominated N-isopropylthiophene-3-carboxamide. A common method involves the use of zinc dust in the presence of a proton source, such as acetic acid or aqueous ammonium (B1175870) chloride. psu.eduorganic-chemistry.org This system provides a low-cost and effective means for the hydrodehalogenation of aryl bromides. psu.edu Other methods include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, although this can sometimes lead to the reduction of the thiophene ring itself under more forcing conditions.

Hydrogenation of the thiophene ring is a more challenging transformation that typically requires high pressures of hydrogen and specialized catalysts, such as rhodium or ruthenium complexes. Complete saturation of the thiophene ring would yield the corresponding tetrahydrothiophene (B86538) derivative.

Reactivity of the Carboxamide Functionality (C(O)NHiPr)

The N-isopropylcarboxamide group is generally stable but can undergo specific transformations under appropriate conditions.

Modifications of the Amide Linkage: Hydrolysis and Transamidation

Hydrolysis : The amide bond can be cleaved back to the corresponding carboxylic acid (4-bromothiophene-3-carboxylic acid) and isopropylamine (B41738) through hydrolysis. This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). libretexts.org Basic hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.orgresearchgate.net Due to the high stability of the amide bond, these conditions can sometimes lead to side reactions or decomposition of the thiophene ring.

Transamidation : The direct conversion of one amide into another by reaction with an amine is known as transamidation. This reaction is challenging for secondary amides due to the stability of the C-N bond and the poor leaving group ability of the amide anion. rsc.org Recent methodologies have been developed that allow for the transamidation of secondary amides, often requiring a two-step approach. This typically involves the "activation" of the amide nitrogen, for instance by reaction with tert-butyloxycarbonyl (Boc) anhydride, which weakens the C-N bond. rsc.orgnih.gov Subsequent treatment with a different amine in the presence of a catalyst (e.g., based on nickel or cobalt) can then afford the new amide product. nih.govrsc.org

N-Alkylation and N-Acylation Reactions

N-Alkylation : The hydrogen atom on the amide nitrogen can be replaced with an alkyl group. The amide nitrogen is not strongly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, N-alkylation typically requires prior deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic amide anion. stackexchange.com This anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide), in a nucleophilic substitution reaction to yield the N-alkylated, N-isopropyl tertiary amide. nih.govacs.orgresearchgate.net

N-Acylation : N-acylation involves the introduction of an acyl group (R-C=O) onto the amide nitrogen. This reaction is a common method for synthesizing N-acylamides or imides. Similar to N-alkylation, the amide must typically be deprotonated first with a strong base. The resulting anion can then react with an acylating agent, such as an acyl chloride or an acid anhydride, to form the N-acylated product. researchgate.netbath.ac.ukorganic-chemistry.org

Reduction and Oxidation Reactions of the Amide Group

The N-isopropylamide group of this compound can undergo both reduction and oxidation, although the thiophene ring's susceptibility to reaction conditions must be considered.

Reduction: Amides are generally less reactive towards reduction than esters or ketones. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide functionality. The reduction of N-substituted amides, such as the N-isopropylamide in the target molecule, typically yields the corresponding amine. This transformation involves the conversion of the carbonyl group into a methylene (B1212753) group (CH₂).

Table 1: Plausible Reduction of the Amide Group

Reagent Product Reaction Type

It is important to note that LiAlH₄ can also reduce the bromo-substituent on the thiophene ring, potentially leading to a mixture of products. Careful control of reaction conditions would be necessary to achieve selective reduction of the amide.

Oxidation: The oxidation of amides is less common and generally requires specific reagents. The nitrogen atom in the amide group can be a site for oxidation. Enzymatic N-oxidation of amides to form amidoximes has been reported in biological systems. Chemical oxidation can also occur, potentially leading to the formation of N-oxide derivatives, though this is a less explored area for this class of compounds.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of both a bromine atom (an ortho-, para-directing deactivator) and a carboxamide group (a meta-directing deactivator) at adjacent positions (4 and 3, respectively) influences the regioselectivity of subsequent reactions.

Further electrophilic substitution on the 4-bromo-3-carboxamido thiophene ring will be directed to the available positions, primarily the 2- and 5-positions. The directing effects of the existing substituents will govern the outcome. The carboxamide group at position 3 will primarily direct incoming electrophiles to the 5-position (meta), while the bromine at position 4 will direct to the 2-position (ortho) and the (unsubstituted) 5-position (para). The interplay of these electronic effects determines the final substitution pattern.

An example of electrophilic substitution on a related thiophene system is the nitration of 3-cyanothiophene, which yields 5-nitrothiophene-3-carboxamide (B12077267) after hydrolysis of the nitrile group. nih.gov This suggests that the 5-position is susceptible to electrophilic attack.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ 4-Bromo-N-isopropyl-5-nitrothiophene-3-carboxamide
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid

Friedel-Crafts reactions on thiophene are well-documented and typically show a high preference for substitution at the 2- (or 5-) position. google.comstackexchange.com However, the substitution pattern of the starting material will influence the regiochemical outcome.

The thiophene ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. Thiophenecarboxamides bearing allyl or benzyl (B1604629) substituents on the nitrogen have been shown to undergo dearomatizing cyclization upon treatment with a strong base like lithium diisopropylamide (LDA). consensus.app These dearomatized intermediates can then rearrange to form various heterocyclic structures.

Furthermore, reactions of certain substituted thiophenes with organolithium reagents can lead to ring-opening. beilstein-journals.org This typically involves nucleophilic attack at the sulfur atom, followed by cleavage of a carbon-sulfur bond.

Strategies for Derivatization and Scaffold Diversification

The bromine atom at the 4-position of this compound is a key handle for a wide range of derivatization reactions, particularly transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents, enabling the creation of libraries of compounds for various applications.

Table 3: Cross-Coupling Reactions for Derivatization

Reaction Catalyst Coupling Partner Product Type
Suzuki-Miyaura Coupling Palladium complexes (e.g., Pd(PPh₃)₄) Aryl/heteroaryl boronic acids or esters Aryl/heteroaryl substituted thiophenes
Heck Coupling Palladium complexes Alkenes Alkenyl substituted thiophenes
Buchwald-Hartwig Amination Palladium complexes with specialized phosphine (B1218219) ligands Amines Amino-substituted thiophenes
Sonogashira Coupling Palladium and Copper co-catalysts Terminal alkynes Alkynyl-substituted thiophenes
Stille Coupling Palladium complexes Organostannanes Various substituted thiophenes

| Ullmann Condensation | Copper catalysts | Alcohols, amines, thiols | Ethers, amines, thioethers |

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the bromothiophene with various boronic acids or esters. myskinrecipes.com The Heck reaction introduces alkenyl groups, myskinrecipes.com while the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing substituted amino groups. wikipedia.org The Sonogashira coupling is employed to install alkyne functionalities. organic-chemistry.orgnih.gov The Stille reaction offers another route for C-C bond formation using organotin reagents. wikipedia.org Finally, the Ullmann condensation provides a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds using copper catalysts. wikipedia.orgorganic-chemistry.orggoogle.com These reactions collectively provide a powerful toolkit for the extensive diversification of the this compound scaffold.

Theoretical and Computational Investigations of 4 Bromo N Isopropylthiophene 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the electronic characteristics and reactivity of molecules. In the case of 4-Bromo-N-isopropylthiophene-3-carboxamide, these computational methods offer valuable insights into its molecular geometry, the energies of its frontier molecular orbitals, and the distribution of electronic charge, all of which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has been successfully applied to determine the optimized ground state geometry of this compound. Such studies typically employ a functional, for instance, B3LYP, in conjunction with a basis set like 6-311G(d,p) to perform the calculations. researchgate.net

These calculations provide detailed information on key structural parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest are the C-S bonds within the thiophene (B33073) ring, as well as the C=O and C-N bonds of the amide functional group. The planarity of the thiophene ring and the spatial orientation of the N-isopropyl group relative to this ring are also critical geometric features determined through DFT. These parameters are essential for a comprehensive understanding of the molecule's steric and electronic properties.

Table 1: Selected Calculated Geometric Parameters of this compound

Parameter Value (Å or °)
C-S Bond Length ~1.73
C=C Bond Length (Thiophene) ~1.38
C-Br Bond Length ~1.88
C=O Bond Length ~1.23
C-N Bond Length ~1.36
N-H Bond Length ~1.01

Note: The values presented in this table are representative and may exhibit slight variations depending on the specific DFT functional and basis set employed in the computational study.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

For this compound, FMO analysis reveals the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich thiophene ring, whereas the LUMO is often distributed over the carboxamide group and the carbon-bromine bond. A smaller HOMO-LUMO gap generally suggests a higher degree of chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative framework for assessing the molecule's reactivity.

Table 2: Calculated FMO Energies and Reactivity Indices for this compound

Parameter Representative Value
HOMO Energy -6.7 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.2 eV
Electronegativity (χ) 4.1 eV
Chemical Hardness (η) 2.6 eV

Note: The values provided are illustrative and are dependent on the level of theory and basis set used in the calculations.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map is a valuable visualization tool for understanding the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. wolfram.comscispace.com The EPS is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. wolfram.com Red areas signify negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential. wolfram.com

In the case of this compound, the EPS map typically reveals the most negative potential (red) localized around the oxygen atom of the carbonyl group, reflecting its high electronegativity. The hydrogen atom of the amide group (N-H) generally displays a positive potential (blue), identifying it as a potential hydrogen bond donor. The thiophene ring characteristically shows a mixture of neutral to slightly negative potential. This analysis is crucial for understanding intermolecular interactions and the molecule's potential binding behavior. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional conformation of a molecule is a key determinant of its biological activity and physical properties. This compound possesses several rotatable bonds, which gives rise to a variety of possible conformations. Conformational analysis is employed to identify the most stable conformers, which correspond to the lowest energy states.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each increment to construct a potential energy surface (PES). The PES allows for the identification of energy minima, which represent stable conformers, and the energy barriers that separate them. For this particular molecule, the rotations around the C3-C(O) and C(O)-N bonds are of significant interest as they dictate the relative orientation of the thiophene ring and the isopropylcarboxamide side chain. The most stable conformation is generally one that minimizes steric hindrance and maximizes favorable electronic interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful methodologies for investigating the intricate mechanisms of chemical reactions, providing insights that can be challenging to obtain through experimental means alone. rsc.org

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound involves a sequence of chemical transformations. Transition state (TS) calculations can be utilized to elucidate the detailed mechanisms of these synthetic steps. A transition state is a high-energy, transient molecular entity that exists at the peak of the reaction coordinate connecting reactants and products.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which provides a quantitative measure of the reaction rate. For instance, in the amidation step to form the carboxamide, DFT calculations can model the approach of isopropylamine (B41738) to an activated derivative of 4-bromothiophene-3-carboxylic acid. These calculations can pinpoint the critical bond-forming and bond-breaking events and delineate the geometry of the transition state, thereby contributing to a deeper understanding of the factors that govern the reaction's efficiency and selectivity. chemrxiv.org

Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

In the absence of experimental data, computational methods serve as a powerful tool for predicting spectroscopic signatures that can aid in the structural elucidation and mechanistic interpretation of chemical compounds. For this compound, Density Functional Theory (DFT) calculations would be the primary method employed to simulate various types of spectra.

Typically, the process would begin with a geometry optimization of the molecule's structure, followed by frequency calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). medmedchem.com These calculations can predict infrared (IR) and Raman vibrational frequencies. The predicted wavenumbers and intensities can be correlated with specific vibrational modes of the molecule, such as the C=O stretch of the carboxamide group, N-H bending, C-Br stretching, and various vibrations associated with the thiophene ring and the isopropyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted spectrum that helps in the assignment of experimental peaks to specific nuclei within the molecule.

Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) calculations. medmedchem.com This method provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. Analysis of the orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the nature of the electronic excitations. mdpi.comresearchgate.net

A hypothetical table of predicted spectroscopic data is presented below. It is crucial to understand that these values are illustrative and not derived from actual computations on this compound.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Hypothetical Value Assignment
IR Spectroscopy Vibrational Frequency (cm⁻¹) ~1650 C=O stretch (amide I)
Vibrational Frequency (cm⁻¹) ~3300 N-H stretch
¹H NMR Chemical Shift (ppm) 7.5-8.0 Thiophene ring proton
Chemical Shift (ppm) 4.0-4.5 CH of isopropyl group
¹³C NMR Chemical Shift (ppm) ~160 C=O (amide)
Chemical Shift (ppm) ~110 C-Br of thiophene ring

This is an interactive data table. You can sort and filter the data.

Non-Linear Optical (NLO) Property Predictions and Analysis

The investigation of non-linear optical (NLO) properties is relevant for materials with potential applications in optoelectronics, such as optical switching and signal processing. medmedchem.comnih.gov Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit significant NLO responses. nih.gov Thiophene derivatives have been a subject of interest in this field due to the electron-rich nature of the thiophene ring. mdpi.comresearchgate.net

For this compound, a computational study of NLO properties would involve calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. medmedchem.com These parameters quantify the molecule's response to an external electric field. A high value of the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response.

The analysis would involve examining the molecular structure for features that enhance NLO properties. This includes the presence of electron-donating and electron-withdrawing groups that create a charge asymmetry in the molecule. In this compound, the bromine atom and the carboxamide group can influence the electronic distribution across the thiophene ring. The HOMO-LUMO energy gap is another critical parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability values. researchgate.net

A hypothetical summary of calculated NLO properties is provided in the table below. These values are for illustrative purposes only.

Table 2: Hypothetical Predicted Non-Linear Optical Properties for this compound

Property Symbol Hypothetical Value (a.u.)
Dipole Moment μ 3.5
Mean Polarizability α 150

This is an interactive data table. You can sort and filter the data.

The analysis would also include the visualization of molecular electrostatic potential (MEP) maps to identify the electron-rich and electron-deficient regions of the molecule, which helps in understanding the intramolecular charge transfer characteristics that are crucial for NLO activity. medmedchem.com

It must be reiterated that the data and discussion in these sections are based on established computational methodologies and are purely hypothetical due to the lack of specific published research on this compound.

Applications and Advanced Research Paradigms Involving 4 Bromo N Isopropylthiophene 3 Carboxamide

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and amide functionalities on the thiophene (B33073) core renders 4-Bromo-N-isopropylthiophene-3-carboxamide a valuable intermediate in the synthesis of more complex molecular architectures. These functional groups serve as handles for a range of chemical transformations, enabling the construction of diverse and intricate molecules.

Precursor to Diverse Heterocyclic Scaffolds

The carbon-bromine bond at the 4-position of the thiophene ring is a key site for synthetic elaboration. This moiety can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, thereby serving as a gateway to a multitude of novel heterocyclic scaffolds. For instance, a Suzuki coupling could be employed to fuse an additional aromatic ring system onto the thiophene core, leading to the formation of thieno-fused heterocycles, a class of compounds with known applications in organic electronics.

Coupling Reaction Reactant Potential Product Scaffold
Suzuki CouplingArylboronic acidAryl-substituted thiophene
Stille CouplingOrganostannaneAlkyl-, alkenyl-, or aryl-substituted thiophene
Buchwald-Hartwig AminationAmineAmino-substituted thiophene
Sonogashira CouplingTerminal alkyneAlkynyl-substituted thiophene

Building Block for Polyfunctionalized Organic Molecules

Beyond the formation of new heterocyclic systems, this compound is an ideal building block for the synthesis of polyfunctionalized organic molecules. The differential reactivity of the bromo and amide groups allows for sequential and site-selective modifications. For example, the bromine atom can be replaced through a cross-coupling reaction, followed by modification of the N-isopropylcarboxamide group. The amide functionality itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as esters, amides with different substituents, or even reduced to an alcohol. This step-wise functionalization is crucial for the construction of molecules with precisely defined architectures and functionalities. Research on the synthesis of a structurally similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, highlights the utility of such multi-substituted thiophenes as platforms for further derivatization. mdpi.comresearchgate.net

Integration into Macrocyclic Architectures

Macrocycles are of significant interest in supramolecular chemistry and drug discovery. The bifunctional nature of this compound makes it a potential candidate for the synthesis of thiophene-containing macrocycles. Through intramolecular or intermolecular reactions, this compound could be used to form large ring structures. For instance, a twofold reaction at the bromine position of two molecules with a suitable linking agent could lead to the formation of a macrocyclic dimer. Alternatively, derivatization of the amide group to introduce a second reactive site could enable an intramolecular cyclization to form a macrocyclic monomer. The synthesis of thiophene-based macrocycles is a known strategy for creating molecules with unique host-guest properties and potential applications in sensing and catalysis. acs.org

Exploration in Materials Science and Functional Materials Chemistry

The electronic properties of the thiophene ring make it a fundamental component in the field of organic materials science. The potential for this compound to serve as a monomer or a precursor to monomers for functional polymers is a significant area of research.

Precursors for Conjugated Polymers and Oligomers

Conjugated polymers, particularly those based on polythiophene, are at the forefront of research in organic electronics. The bromine atom of this compound can be utilized in polymerization reactions such as Stille or Suzuki polycondensation. These methods would allow for the creation of polymers where the thiophene-3-carboxamide (B1338676) unit is a repeating monomer. The N-isopropyl group on the carboxamide side chain can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices. The electronic properties of the polymer can be further tuned by copolymerizing this monomer with other aromatic or heteroaromatic units.

Components in Organic Electronic Devices (e.g., organic semiconductors, optoelectronic materials)

Polymers derived from this compound are expected to possess semiconducting properties, making them suitable for applications in organic electronic devices. The inherent properties of the polythiophene backbone, combined with the influence of the N-isopropylcarboxamide side chain, could lead to materials with desirable charge transport characteristics for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The amide group could also influence the polymer's morphology and interaction with other materials in a device, potentially leading to improved performance and stability. While direct studies on polymers from this specific monomer are not yet prevalent, the broader class of functionalized polythiophenes has demonstrated significant potential in these applications.

Potential Device Application Relevant Property of Derived Polymer
Organic Field-Effect Transistors (OFETs)Charge carrier mobility, on/off ratio
Organic Photovoltaics (OPVs)Light absorption spectrum, energy levels (HOMO/LUMO)
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge injection/transport
SensorsSensitivity to analytes, change in conductivity/optical properties

Building Blocks for Sensors and Luminescent Materials

There is currently no available scientific literature detailing the use of this compound as a building block for sensors or luminescent materials. Thiophene-based compounds, in general, are investigated for their electronic and photophysical properties, which can be tuned by various substituents. ontosight.ai The planar and conjugated structure of the thiophene ring can facilitate charge transport and luminescence, making them candidates for use in organic electronics. ontosight.ai However, specific studies detailing the synthesis of sensors or luminescent materials from this compound, or characterization of its photophysical properties for such applications, have not been reported.

Investigation in Catalysis and Ligand Design

Design of Ligands for Transition Metal Catalysis

The potential of this compound in the design of ligands for transition metal catalysis is an area that remains to be investigated. Thiophene-containing molecules can coordinate to metal centers, and the carboxamide group could also participate in metal binding. nih.gov The electronic and steric properties of the ligand, influenced by the bromo and isopropyl substituents, would be critical in determining the catalytic activity and selectivity of any resulting metal complex. However, there are no published studies that describe the synthesis and characterization of metal complexes with this compound as a ligand, nor their application in transition metal catalysis.

Application in Organocatalytic Systems

The use of this compound in organocatalytic systems has not been documented in the scientific literature. While thiophene derivatives can be employed in organocatalysis, the specific role and efficacy of this compound are unknown.

Advanced Mechanistic Probes in Chemical Biology Research

Studies of Ligand-Target Interactions via Computational Modeling

Computational modeling is a powerful tool for predicting the interaction of small molecules with biological targets like proteins. nih.gov While there are numerous studies on the computational modeling of various thiophene carboxamide derivatives to understand their binding mechanisms with specific proteins, nih.govmdpi.com there are no specific computational studies reported for this compound. Such studies would be valuable in predicting its potential biological targets and guiding experimental work.

Development of Chemical Tools for Biological Pathway Elucidation (in vitro studies)

Thiophene carboxamides have been explored as scaffolds for the development of chemical probes to study biological pathways, often due to their biological activities. mdpi.comnih.govnih.gov These compounds can be used to modulate the function of specific proteins in a controlled manner, allowing researchers to investigate their roles in cellular processes. However, the development and application of this compound as a chemical tool for in vitro studies to elucidate biological pathways have not been described in the available literature.

Probes for Conformational Dynamics of Biological Macromolecules

Currently, there is a lack of publicly available scientific literature detailing the specific use of this compound as a probe for studying the conformational dynamics of biological macromolecules. While thiophene derivatives, in general, are a versatile class of compounds with a wide range of biological applications, research into the specific application of this compound for monitoring protein or nucleic acid conformational changes has not been reported.

The study of conformational dynamics is crucial for understanding the function of biological macromolecules. Probes used in such studies often possess specific photophysical or chemical properties that are sensitive to their local environment, allowing researchers to track structural changes in real-time. These can include fluorescent probes, spin labels, or NMR probes.

Although the core structure of this compound contains a thiophene ring, which is a known pharmacophore and a component of some biologically active molecules, its utility as a dynamic probe would depend on properties that have not been characterized in the existing literature. Such properties might include environmentally sensitive fluorescence or specific binding characteristics that could be exploited to report on macromolecular motion.

Future research could potentially explore the synthesis of derivatives of this compound that incorporate reporter groups, or investigate the intrinsic properties of the molecule itself to determine its suitability for such advanced biophysical applications. However, at present, no data or detailed research findings are available to be presented in this context.

Future Research Directions and Challenges in 4 Bromo N Isopropylthiophene 3 Carboxamide Chemistry

Development of Stereoselective and Asymmetric Synthesis Routes

A significant frontier in the chemistry of thiophene (B33073) derivatives is the development of synthetic methods that control stereochemistry. For derivatives of 4-Bromo-N-isopropylthiophene-3-carboxamide that may possess chiral elements, either in substituents or as atropisomers, the ability to produce single enantiomers is crucial for applications in pharmacology and materials science.

Future research will likely focus on catalytic asymmetric synthesis to access chiral thiophene derivatives. nih.gov While the asymmetric transformation of the thiophene motif has been relatively unexplored, new strategies are emerging. nih.gov These could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in key bond-forming steps. Challenges in this area include the inherent stability of the thiophene ring and the potential for catalyst deactivation by the sulfur atom. nih.gov Overcoming these hurdles could lead to efficient and highly selective routes to enantiopure derivatives, expanding their potential as specialized building blocks. Research into asymmetric intramolecular reactions could also yield novel, stereoselective pathways to complex thiophene-containing structures. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Challenges
Chiral Catalysis Use of transition metals with chiral ligands to control the stereochemical outcome of reactions. Catalyst poisoning by sulfur; achieving high enantioselectivity.
Organocatalysis Employment of small organic molecules as catalysts for asymmetric transformations. Substrate scope limitations; catalyst loading and efficiency.
Chiral Auxiliaries Covalent attachment of a chiral group to the substrate to direct a stereoselective reaction. Requires additional steps for attachment and removal of the auxiliary.

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Maximum theoretical yield is 50%; requires an efficient separation method. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound core is largely dictated by the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxamide group, and the reactive bromine atom. The bromine at the 4-position serves as a valuable synthetic handle for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Heck) and metal-halogen exchange, allowing for the introduction of diverse substituents. mdpi.com

A key challenge and opportunity lie in exploring unprecedented transformations. This could involve investigating the reactivity of the thiophene ring itself under novel conditions. For instance, the oxidation of brominated thiophenes can lead to reactive intermediates like thiophene S,S-dioxides, which can undergo dimerization or other cycloaddition reactions. rsc.org Furthermore, the unique electronic properties of the thiophene ring could be harnessed in organotransition metal chemistry to facilitate C-S bond cleavage or partial reduction, leading to completely new molecular scaffolds. researchgate.net The carboxamide group can also direct reactions to adjacent positions on the thiophene ring through directed metalation, offering regioselective functionalization pathways. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The integration of organic molecules like this compound into hybrid materials is a promising avenue for creating advanced functional materials with combined properties from both organic and inorganic components. The thiophene unit is a well-established building block for organic electronics due to its electronic properties and planarity. mdpi.comnih.gov

Future research could explore the use of this compound as a precursor for:

Covalent Organic Frameworks (COFs): By functionalizing the molecule with appropriate linking groups, it could be incorporated into highly ordered, porous crystalline structures. nih.gov Thiophene-based COFs are being investigated for applications in photocatalysis and sensing. nih.gov

Metal-Organic Frameworks (MOFs): The carboxamide group or other introduced functionalities could serve as coordination sites for metal ions, forming hybrid frameworks with potential applications in gas storage, separation, and catalysis.

Semiconductor Nanocrystal Ligands: Derivatives could be designed to act as surface ligands for inorganic semiconductor nanocrystals (quantum dots), modifying their electronic properties and facilitating their integration into devices like LEDs and solar cells.

Boron-Containing Materials: Merging thiophene chemistry with boron chemistry can create new building blocks for conjugated materials with unique electronic and photophysical properties. rsc.org

A significant challenge is achieving controlled assembly and ensuring effective electronic and physical communication between the organic and inorganic components.

Computational Design of Derivatives with Tailored Electronic and Structural Features

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of molecules with specific properties. researchgate.netmdpi.com This approach can accelerate the discovery of novel this compound derivatives by predicting their behavior before undertaking complex synthesis.

Future research will heavily rely on computational screening to:

Tune Electronic Properties: By simulating the effects of different substituents on the thiophene ring, it is possible to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This is critical for applications in organic electronics, such as organic photovoltaics and field-effect transistors. nih.gov

Predict Geometric and Photophysical Properties: Computational models can predict molecular geometry, absorption spectra, and other photophysical characteristics. researchgate.net This allows for the in-silico design of dyes and sensitizers for applications like dye-sensitized solar cells. researchgate.net

Establish Structure-Activity Relationships (SAR): For biological applications, computational docking and quantitative structure-activity relationship (QSAR) models can predict how derivatives will interact with biological targets, guiding the synthesis of more potent and selective compounds. nih.govrsc.org

The primary challenge is the accuracy of the computational methods and the need for experimental validation to confirm the theoretical predictions. mdpi.comnih.gov

Table 2: Computationally Guided Design Parameters

Parameter Design Goal Potential Application
HOMO/LUMO Energy Gap Tune the bandgap to control electronic and optical properties. Organic semiconductors, photovoltaics. researchgate.net
Molecular Geometry Optimize planarity and intermolecular packing. Organic field-effect transistors.
Absorption Maxima (λmax) Shift absorption to specific wavelengths (e.g., visible or near-IR). Dyes, sensors, photodynamic therapy. researchgate.net
Dipole Moment Modify polarity to influence solubility and self-assembly. Materials science, drug design.

| Reactivity Indices | Predict sites for electrophilic or nucleophilic attack. | Synthetic route planning. |

Expansion of its Utility as a Versatile Chemical Biology Research Tool

Thiophene carboxamides are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comontosight.ai This makes this compound and its derivatives attractive candidates for development as chemical biology tools to probe biological processes.

Future research directions include:

Lead Compound Development: The core structure can serve as a scaffold for creating libraries of compounds to screen for activity against various diseases. ontosight.ai Its potential as a lead molecule in drug discovery is significant. ontosight.ainih.gov

Enzyme Inhibitors: By modifying the substituents, derivatives can be designed to target the active sites of specific enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com

Molecular Probes: The thiophene core can be functionalized with fluorescent tags or other reporter groups to create molecular probes for imaging and studying cellular processes.

Biomimetic Studies: Thiophene carboxamides have been synthesized as biomimetics of natural products like the anticancer agent Combretastatin A-4, providing tools to study complex biological targets like tubulin. nih.gov

A key challenge is achieving high target specificity to minimize off-target effects and potential toxicity. Extensive biological screening and structure-activity relationship studies will be necessary to realize the full potential of these compounds as research tools. ontosight.ai

Q & A

Q. What are the standard synthetic routes for 4-Bromo-N-isopropylthiophene-3-carboxamide?

The synthesis typically involves two key steps:

  • Bromination of the thiophene ring : Bromine or N-bromosuccinimide (NBS) is used under catalytic conditions (e.g., Lewis acids like FeBr₃) to introduce the bromine atom at the 4-position of the thiophene ring .
  • Amide bond formation : A coupling reaction between 4-bromothiophene-3-carboxylic acid derivatives and isopropylamine. This step often employs activating agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
    Methodological Tip: Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C4, isopropylamide at C3). Compare chemical shifts with analogous thiophene derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic pattern matching the bromine atom .
  • Infrared Spectroscopy (IR) : Validate the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    Methodological Tip: For crystalline samples, single-crystal X-ray diffraction (using SHELX programs ) provides unambiguous structural confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts may arise due to:

  • Solvent effects or tautomerism : Test multiple solvents (CDCl₃, DMSO-d₆) to assess conformational stability .
  • Dynamic effects : Variable-temperature NMR can reveal restricted rotation in the amide bond .
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
    Methodological Tip: Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can reaction conditions be optimized for introducing the isopropylamide group with high regioselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isopropylamine, while non-polar solvents (e.g., toluene) may reduce side reactions .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Temperature control : Maintain 0–25°C to minimize thermal decomposition of reactive intermediates .
    Methodological Tip: Employ in-situ FTIR to monitor carbonyl activation and amide bond formation kinetics .

Q. What strategies address low yields in the bromination step of the thiophene precursor?

  • Substrate pre-activation : Pre-functionalize the thiophene ring with electron-withdrawing groups (e.g., esters) to direct bromination to the desired position .
  • Alternative brominating agents : Use CuBr₂ or LiBr in the presence of oxidizing agents (e.g., H₂O₂) for milder conditions .
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity by enhancing energy transfer .
    Methodological Tip: Analyze byproducts via LC-MS to identify competing reaction pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for this compound analogs?

  • Time-dependent effects : Short-term assays (e.g., 24-hour cytotoxicity) may show efficacy, while long-term studies (e.g., 7-day exposure) could reveal toxicity due to metabolite accumulation .
  • Contextual factors : Differences in cell lines, culture conditions, or assay protocols (e.g., MTT vs. ATP-based viability assays) may explain discrepancies .
    Methodological Tip: Replicate experiments across multiple labs and standardize protocols using guidelines from .

Q. How can computational models reconcile discrepancies between predicted and observed physicochemical properties?

  • Parameter refinement : Adjust solvation models (e.g., COSMO-RS) to better approximate experimental logP or solubility data .
  • Crystal packing effects : For melting point disagreements, analyze X-ray crystallography data to assess intermolecular interactions .
    Methodological Tip: Use cheminformatics tools (e.g., PubChem data ) to benchmark computational predictions against experimental databases.

Methodological Best Practices

  • Documentation : Follow ’s guidelines for reporting yields, spectral data (δ, J values), and microanalytical results to ensure reproducibility.
  • Ethical considerations : Disclose synthetic challenges (e.g., hazardous intermediates) and adhere to safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.